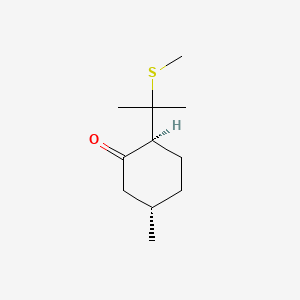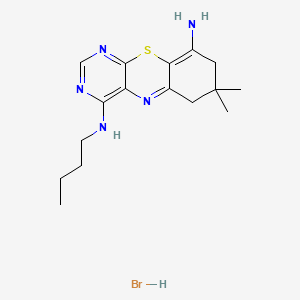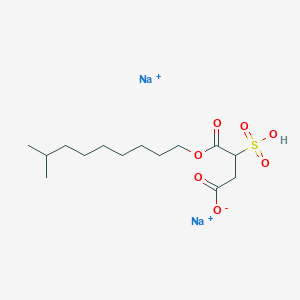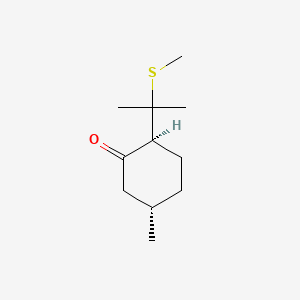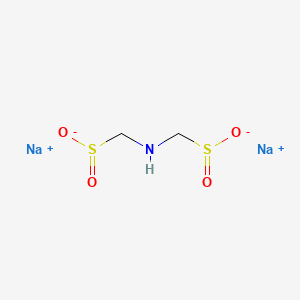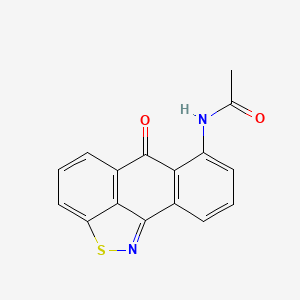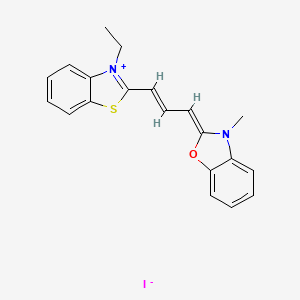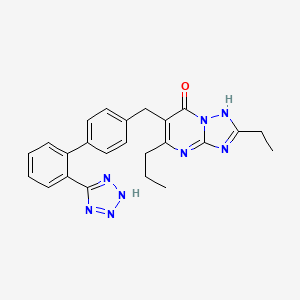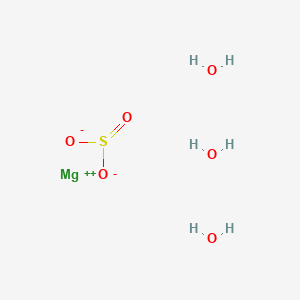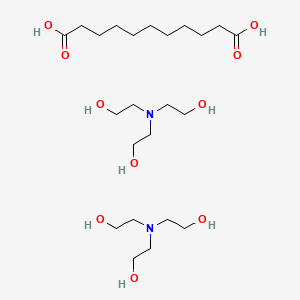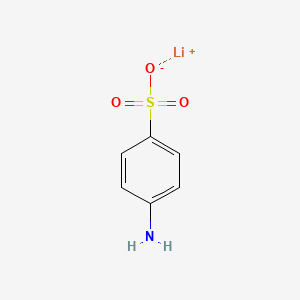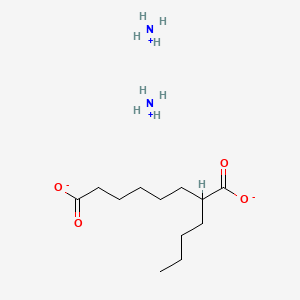
Octanedioic acid, 2-butyl-, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanedioic acid, 2-butyl-, ammonium salt: is a chemical compound with the molecular formula C12H22O4·2H3N. It is a derivative of octanedioic acid, also known as suberic acid, where the hydrogen atoms of the carboxyl groups are replaced by ammonium ions. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of octanedioic acid, 2-butyl-, ammonium salt involves several steps. One common method includes the free radical polymerization of octanedioic acid, followed by rectification, saponification, adsorption, reduction, drying, and finally, the addition of ammonia . This process ensures the formation of the ammonium salt derivative.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the controlled addition of ammonia to octanedioic acid under specific temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Octanedioic acid, 2-butyl-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The ammonium ions can be substituted with other cations or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various acids or bases can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, octanedioic acid, 2-butyl-, ammonium salt is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. It can act as a substrate or inhibitor in biochemical assays .
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may be used in drug development and formulation .
Industry: Industrially, this compound is used in the production of polymers, adhesives, and other materials. Its unique chemical properties make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of octanedioic acid, 2-butyl-, ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The ammonium ions can form ionic bonds with negatively charged sites on proteins, altering their structure and function. This interaction can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Suberic acid (Octanedioic acid): The parent compound of octanedioic acid, 2-butyl-, ammonium salt.
Hexanedioic acid: Another dicarboxylic acid with a shorter carbon chain.
Sebacic acid: A dicarboxylic acid with a longer carbon chain.
Uniqueness: this compound is unique due to the presence of ammonium ions, which impart specific chemical reactivity and solubility properties. This makes it suitable for applications where other dicarboxylic acids may not be effective .
Propriétés
Numéro CAS |
114480-39-6 |
|---|---|
Formule moléculaire |
C12H28N2O4 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
diazanium;2-butyloctanedioate |
InChI |
InChI=1S/C12H22O4.2H3N/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14;;/h10H,2-9H2,1H3,(H,13,14)(H,15,16);2*1H3 |
Clé InChI |
SPZBYSKKSSLUKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



